molecular formula C14H20O2 B6333162 3-(2-Methylphenyl)-propanoic acid tert-butyl ester CAS No. 780761-55-9

3-(2-Methylphenyl)-propanoic acid tert-butyl ester

Cat. No.: B6333162
CAS No.: 780761-55-9
M. Wt: 220.31 g/mol
InChI Key: QENSTFBCPYNGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylphenyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound is characterized by the presence of a tert-butyl ester group attached to a 3-(2-methylphenyl)-propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-propanoic acid tert-butyl ester typically involves the esterification of 3-(2-Methylphenyl)-propanoic acid with tert-butanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method provides good yields and is tolerant of various amino acid side chains and substituents .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-propanoic acid tert-butyl ester can undergo several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

3-(2-Methylphenyl)-propanoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-propanoic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters are metabolized to their active forms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-propanoic acid methyl ester
  • 3-(2-Methylphenyl)-propanoic acid ethyl ester
  • 3-(2-Methylphenyl)-propanoic acid isopropyl ester

Uniqueness

3-(2-Methylphenyl)-propanoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other esters with smaller alkyl groups, influencing its applications and behavior in chemical reactions .

Properties

IUPAC Name

tert-butyl 3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-5-6-8-12(11)9-10-13(15)16-14(2,3)4/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSTFBCPYNGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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